8-Bromoquinoline-4-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
220844-60-0 |
|---|---|
Molecular Formula |
C10H8BrN3O |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
8-bromoquinoline-4-carbohydrazide |
InChI |
InChI=1S/C10H8BrN3O/c11-8-3-1-2-6-7(10(15)14-12)4-5-13-9(6)8/h1-5H,12H2,(H,14,15) |
InChI Key |
ZRBPOYYYLGBZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)C(=O)NN |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 8 Bromoquinoline 4 Carbohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for probing the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectroscopy for Chemical Environment Determination
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern, arising from spin-spin coupling, reveals the number of neighboring protons.
In the ¹H NMR spectrum of 8-Bromoquinoline-4-carbohydrazide, distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the protons of the carbohydrazide (B1668358) moiety are observed. The protons on the quinoline ring (H-2, H-3, H-5, H-6, and H-7) typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The exact chemical shifts and coupling constants (J) provide crucial information for assigning each proton to its specific position on the quinoline scaffold. The protons of the carbohydrazide group (-CONHNH₂) give rise to characteristic signals, with the NH and NH₂ protons often appearing as broad singlets that are exchangeable with deuterium oxide (D₂O).
Table 1: Hypothetical ¹H NMR Data for this compound This data is illustrative and based on typical values for similar structures, as specific experimental data was not available in the search results.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.85 | br s | - | -NH- |
| 8.90 | d | 4.5 | H-2 |
| 8.20 | d | 8.5 | H-5 |
| 7.95 | d | 4.5 | H-3 |
| 7.80 | dd | 8.5, 7.5 | H-6 |
| 7.65 | d | 7.5 | H-7 |
| 4.70 | br s | - | -NH₂ |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shift of a carbon signal is dependent on its hybridization and the electronegativity of the atoms attached to it.
For this compound, the ¹³C NMR spectrum would display signals for the nine carbon atoms of the quinoline ring and the carbonyl carbon of the carbohydrazide group. The carbon atom attached to the bromine (C-8) would be influenced by the halogen's electronic effects. The carbonyl carbon (C=O) is typically observed in the highly deshielded region of the spectrum (around 160-180 ppm).
Table 2: Hypothetical ¹³C NMR Data for this compound This data is illustrative and based on typical values for similar structures, as specific experimental data was not available in the search results.
| Chemical Shift (δ, ppm) | Assignment |
| 165.0 | C=O |
| 150.5 | C-2 |
| 148.0 | C-8a |
| 145.0 | C-4 |
| 136.0 | C-7 |
| 130.0 | C-5 |
| 128.5 | C-6 |
| 125.0 | C-4a |
| 122.0 | C-3 |
| 120.0 | C-8 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum indicate which protons are on adjacent carbon atoms. This is crucial for tracing the proton network within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for unambiguous assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC can show correlations from the H-2 and H-3 protons to the carbonyl carbon, confirming the position of the carbohydrazide group at C-4.
Advanced NMR Applications for Enhanced Resolution and Information Content
For complex molecules or when signal overlap is an issue, advanced NMR experiments can provide enhanced resolution and more detailed structural information. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system, while NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₁₀H₈BrN₃O), HRMS would provide a highly accurate mass measurement that corresponds to its calculated exact mass, thereby confirming its elemental composition and distinguishing it from other compounds with the same nominal mass. The isotopic pattern observed for the molecular ion peak would also show the characteristic signature of a compound containing one bromine atom (approximately equal intensity for the M and M+2 peaks), further corroborating the presence of bromine in the molecule.
Advanced Ionization Techniques
The choice of ionization technique in mass spectrometry is pivotal for obtaining desired structural information. For a molecule like this compound, both "hard" and "soft" ionization methods offer unique advantages.
Electron Ionization (EI): As a hard ionization technique, EI bombards the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and extensive fragmentation. chempap.orgemory.edu This process is highly valuable for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. For this compound, EI-MS would likely reveal characteristic fragments corresponding to the loss of the carbohydrazide moiety, the bromine atom, or cleavage of the quinoline ring system. chempap.orgaip.org The fragmentation of the quinoline ring itself often involves the loss of HCN. chempap.orgrsc.org
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like this compound. pressbooks.pubyoutube.com It typically generates protonated molecules [M+H]+ with minimal fragmentation. pressbooks.pubpharmafocuseurope.com This is advantageous for unequivocally determining the molecular weight of the compound. youtube.com ESI is often coupled with liquid chromatography (LC-MS), allowing for the analysis of complex mixtures. nih.gov The process involves creating a fine spray of charged droplets, from which solvent evaporates to yield gas-phase ions. youtube.comyoutube.com
Chemical Ionization (CI): CI is another soft ionization method that results in less fragmentation than EI. youtube.comslideshare.net It uses a reagent gas (like methane or ammonia) which is first ionized. pharmafocuseurope.com These reagent gas ions then react with the analyte molecule, typically through proton transfer, to form [M+H]+ ions. pharmafocuseurope.comyoutube.com This technique is useful for confirming the molecular weight when EI fails to produce a discernible molecular ion peak.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for analyzing less polar compounds that are not easily ionized by ESI. The sample is vaporized in a heated nebulizer, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules. This method often produces protonated molecules [M+H]+ and is compatible with LC-MS systems.
Atmospheric Pressure Photoionization (APPI): In APPI, a UV lamp generates photons that ionize the analyte directly or through a dopant molecule. It is particularly effective for nonpolar compounds and can be less susceptible to matrix effects than ESI or APCI.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Substructure Identification
Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, a specific ion (the precursor ion), such as the [M+H]+ ion of this compound generated by ESI, is selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller product ions. Analyzing the masses of these product ions provides insight into the structure of the original molecule. nih.gov
For this compound, MS/MS analysis could elucidate the fragmentation pathways. For example, common fragmentation patterns for quinoline and isoquinoline alkaloids include the neutral loss of small molecules or cleavage of the heterocyclic ring system. researchgate.netnih.gov A plausible fragmentation pathway for the [M+H]+ ion of this compound might involve:
Initial loss of ammonia (NH₃) from the hydrazide group.
Loss of the entire carbohydrazide group (-CONHNH₂).
Cleavage resulting in the loss of a bromine radical (•Br).
Retro-Diels-Alder (RDA) fragmentation within the quinoline ring structure. nih.gov
By piecing together these fragmentation steps, it is possible to confirm the connectivity of the atoms and identify the different substructures within the molecule. researchgate.net
Time-of-Flight (TOF) Mass Spectrometry in Structural Analysis
Time-of-Flight (TOF) mass spectrometry separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a field-free drift tube. wikipedia.orgmmerevise.co.uk All ions are accelerated by the same electric potential, giving them equal kinetic energy. pressbooks.pub Consequently, lighter ions travel faster and reach the detector sooner than heavier ions. pressbooks.pub
The primary advantages of TOF-MS in the structural analysis of compounds like this compound are its high mass resolution and accuracy. nih.gov High-resolution TOF instruments can measure m/z values to several decimal places, allowing for the determination of the elemental composition of both the parent ion and its fragments with a high degree of confidence (typically with mass errors below 5 mDa). nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Coupling TOF-MS with techniques like GC or LC enhances the ability to identify and characterize compounds in complex mixtures. nih.govnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. nih.govsemanticscholar.org Specific bonds and groups of bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at these frequencies. An FT-IR spectrum is a plot of this absorption versus frequency (or wavenumber, cm⁻¹).
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for its constituent functional groups. The interpretation of these bands allows for the confirmation of the compound's chemical structure.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Hydrazide) | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Amide I) | Stretching | 1650-1690 |
| C=N, C=C (Quinoline Ring) | Stretching | 1500-1620 |
| N-H (Amide II) | Bending | 1510-1570 |
| C-N | Stretching | 1200-1350 |
| C-Br | Stretching | 500-650 |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light (the Raman effect). A key difference is that vibrations that are strong in IR are often weak in Raman, and vice versa. Specifically, Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be especially useful for observing the vibrations of the aromatic quinoline ring system (C=C and C=N symmetric stretches) and potentially the C-Br bond, providing a more complete vibrational profile of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The quinoline ring system in this compound contains conjugated π-systems, which give rise to characteristic electronic transitions.
The absorption spectrum of quinoline and its derivatives typically displays multiple bands in the UV region, corresponding to π → π* transitions. acs.org The presence of substituents on the quinoline ring, such as the bromo and carbohydrazide groups, can cause shifts in the absorption maxima (λ_max) and changes in their intensities. These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts. The spectrum of this compound would be expected to show strong absorptions related to the electronic transitions within its aromatic core.
| Electronic Transition | Chromophore | Expected λ_max Range (nm) |
|---|---|---|
| π → π | Quinoline Ring | ~220-250 |
| π → π | Quinoline Ring | ~270-330 |
| n → π* | C=O (Carbonyl) | Longer wavelength, weaker intensity |
Hyphenated Analytical Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound, especially when it is present in complex matrices such as reaction mixtures or biological samples.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the separation, detection, and identification of this compound. Due to the compound's polarity, imparted by the carbohydrazide group, reversed-phase high-performance liquid chromatography (HPLC) is a suitable separation strategy.
Chromatographic Separation: A typical LC method would employ a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to facilitate protonation of the analyte for better ionization and peak shape. nih.gov
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is the most probable ionization technique, as the quinoline nitrogen and hydrazide nitrogens are readily protonated to form a protonated molecule [M+H]⁺. mdpi.comnih.gov High-resolution mass spectrometry (HRMS), often using a time-of-flight (TOF) or Orbitrap analyzer, can provide the accurate mass of this ion, allowing for the determination of its elemental formula with high confidence. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. The [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern. Key fragment ions would likely arise from the cleavage of the carbohydrazide side chain and fragmentation of the bromoquinoline ring, providing definitive structural information. nih.govresearchgate.net This technique is invaluable for distinguishing this compound from isomers and related impurities. nih.gov
Table 1: Representative LC-MS Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Precursor Ion (MS) | [M+H]⁺ |
| Key Product Ions (MS/MS) | Fragments corresponding to loss of NHNH₂, CO, and cleavage of the quinoline ring |
Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and thermally stable compounds. mdpi.com For a molecule like this compound, the polar and low-volatility carbohydrazide moiety presents a challenge. Therefore, a chemical derivatization step is typically required to increase its volatility and thermal stability. osti.gov Silylation, for instance, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the active hydrogens on the hydrazide group into trimethylsilyl (B98337) (TMS) ethers, making the molecule amenable to GC analysis.
Chromatographic and Mass Spectrometric Conditions: The derivatized compound would be separated on a low-polarity capillary column, such as a DB-5MS. The mass spectrometer, typically operating with electron ionization (EI) at 70 eV, would generate a reproducible fragmentation pattern. nih.gov The resulting mass spectrum would show a molecular ion peak (of the derivatized compound) and characteristic fragment ions, including those showing the isotopic pattern of bromine, which would aid in its identification.
Table 2: Typical GC-MS Parameters for Derivatized this compound
| Parameter | Typical Condition |
|---|---|
| Derivatization | Silylation (e.g., with BSTFA) |
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key Spectral Features | Molecular ion of TMS-derivative; Isotopic pattern for Br; Fragments of the quinoline ring |
The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful method for the direct structural elucidation of analytes within a mixture, eliminating the need for tedious offline isolation. semanticscholar.orgipb.pt This is particularly useful for confirming the structure of this compound in a reaction mixture or for identifying unknown related impurities or metabolites.
The HPLC system separates the components, which are then passed through a specialized flow cell within the NMR spectrometer's magnetic field. In "on-flow" mode, spectra are acquired continuously as the peak elutes. For more detailed analysis and to acquire two-dimensional spectra (like COSY or HSQC), "stopped-flow" mode can be used, where the elution is paused while the peak of interest is in the flow cell. nih.gov This technique would allow for the acquisition of the ¹H and ¹³C NMR spectra of this compound, providing unambiguous confirmation of its molecular structure, including the substitution pattern on the quinoline ring. semanticscholar.orgacs.org
Capillary electrophoresis-mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS. wikipedia.orgnih.gov This technique is particularly well-suited for the analysis of charged species and requires minimal sample volume. wikipedia.orgopenchemicalengineeringjournal.com
For the analysis of this compound, a low-pH background electrolyte would be used to ensure the compound is protonated and carries a positive charge. nih.gov This allows for its separation based on its electrophoretic mobility. The capillary outlet is coupled to an MS instrument, typically via an electrospray ionization interface. wikipedia.org CE-MS offers an orthogonal separation mechanism to LC, which can be advantageous for resolving complex mixtures. researchgate.net Its high resolving power makes it an excellent technique for purity assessment and for the analysis of the target compound in intricate biological matrices. openchemicalengineeringjournal.com
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com By obtaining suitable single crystals of this compound, this technique can provide precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its preferred conformation in the solid state.
The analysis would reveal the planarity of the quinoline ring system and the orientation of the carbohydrazide substituent relative to the ring. researchgate.net Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the hydrazide N-H and C=O groups, and potential π–π stacking interactions between the aromatic quinoline rings. researchgate.net This detailed structural information is invaluable for understanding the compound's physicochemical properties and for computational modeling studies.
Table 3: Plausible Crystallographic Data for this compound (Based on Analogs)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c or P-1 |
| Key Bond Lengths (Å) | C-Br (~1.90), C=O (~1.23), N-N (~1.40) |
| Key Bond Angles (°) | Angles within the quinoline ring (~120°), C-C-N of hydrazide (~115°) |
| Intermolecular Interactions | N-H···O and/or N-H···N hydrogen bonds; π–π stacking |
Photoemission Spectroscopy for Electronic Structure Analysis
Photoemission Spectroscopy (PES) is a surface-sensitive technique used to probe the electronic structure of materials. By irradiating the sample with photons of sufficient energy, electrons are ejected, and their kinetic energy is measured. mdpi.com This allows for the determination of electron binding energies, providing insight into elemental composition, chemical states, and valence band structure. aip.org
X-ray Photoelectron Spectroscopy (XPS): Using X-ray photons, XPS (also known as ESCA) probes the core-level electrons. aip.orgresearchgate.net For this compound, XPS would provide a quantitative elemental analysis of the surface. High-resolution spectra of the C 1s, N 1s, O 1s, and Br 3d regions would be particularly informative. researchgate.net Chemical shifts in the binding energies of these core levels can distinguish between atoms in different chemical environments. For example, the N 1s spectrum could resolve the quinoline nitrogen from the two different nitrogen atoms in the hydrazide group, and the C 1s spectrum could differentiate between aromatic carbons, the carbonyl carbon, and any adventitious carbon contamination. nih.gov
Ultraviolet Photoelectron Spectroscopy (UPS): Using ultraviolet photons, UPS probes the lower-binding-energy valence electrons. aip.org The resulting spectrum is a direct map of the density of states of the molecular orbitals. researchgate.net For this compound, the UPS spectrum would reveal the energy levels of the highest occupied molecular orbital (HOMO) and other frontier orbitals. This information is fundamental to understanding the compound's electronic properties, such as its ionization potential and its behavior in electronic devices or charge-transfer processes. researchgate.netarxiv.org
Valence Band (VB) Photoemission Spectroscopy
Valence band (VB) photoemission spectroscopy probes the energy distribution of electrons in the outermost molecular orbitals. These orbitals are directly involved in chemical bonding and determine the fundamental electronic properties of a material. The VB spectrum of a molecule provides a fingerprint of its electronic structure, with the ionization energies of the valence orbitals offering a direct comparison with theoretical quantum chemical calculations.
For this compound, the VB spectrum is expected to be rich and complex, arising from the superposition of photoemission signals from the quinoline ring system, the bromo substituent, and the carbohydrazide functional group. The spectrum can be interpreted by comparison with related molecules. For instance, studies on quinoline have shown that the highest occupied molecular orbital (HOMO) corresponds to a π-orbital delocalized over the aromatic system. cnr.it The introduction of a bromine atom and a carbohydrazide group is expected to introduce new features and shift the energies of the parent quinoline orbitals.
The bromine atom, with its lone pair electrons, will contribute to orbitals in the valence region. Similarly, the carbohydrazide group (-CONHNH2) possesses nitrogen and oxygen lone pairs, as well as π-orbitals associated with the carbonyl group, which will give rise to distinct features in the VB spectrum. Theoretical calculations, such as those based on the Outer Valence Green's Function (OVGF) method, can be instrumental in assigning the observed spectral features to specific molecular orbitals. cnr.it
A hypothetical representation of the main features expected in the valence band spectrum of this compound is presented below.
| Feature | Originating Orbitals | Expected Binding Energy Range (eV) |
| A | π-orbitals of the quinoline ring system (including HOMO) | 8.0 - 10.0 |
| B | Lone pair orbitals of Bromine (Br 4p) | 10.0 - 12.0 |
| C | Lone pair orbitals of Nitrogen and Oxygen in the carbohydrazide group | 11.0 - 14.0 |
| D | σ-orbitals of the molecular framework | > 14.0 |
Note: The binding energy ranges are estimations based on general principles and data for related compounds.
Core Level X-ray Photoemission Spectroscopy (XPS)
X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS provides invaluable information on the chemical environment of each constituent element (Carbon, Nitrogen, Bromine, and Oxygen) through the analysis of their core level spectra. The binding energies of these core electrons are sensitive to the local chemical environment, a phenomenon known as the chemical shift.
C 1s Spectrum:
The C 1s spectrum of this compound is expected to be a complex envelope of peaks corresponding to the different chemical states of the carbon atoms in the molecule. The carbon atoms in the quinoline ring will have binding energies characteristic of aromatic C-C and C-N bonds. The carbon atom of the carbonyl group in the carbohydrazide moiety will exhibit a significant chemical shift to a higher binding energy due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms.
| Assignment | Expected Binding Energy (eV) |
| C-C, C-H (in quinoline ring) | ~284.8 |
| C-N (in quinoline and hydrazide) | ~286.0 |
| C-Br | ~286.5 |
| C=O (carbonyl in carbohydrazide) | ~288.0 |
Note: These are typical binding energies and can vary slightly depending on the specific molecular structure and instrument calibration.
N 1s Spectrum:
The N 1s spectrum will be particularly informative due to the presence of three distinct nitrogen environments in this compound: the quinoline ring nitrogen, the amide nitrogen, and the terminal amine nitrogen of the hydrazide group. The quinoline nitrogen, being part of an aromatic heterocyclic system, will have a characteristic binding energy. The two nitrogen atoms in the carbohydrazide group will also be distinguishable. The amide nitrogen, being adjacent to the electron-withdrawing carbonyl group, is expected to have a higher binding energy than the terminal amine nitrogen.
| Assignment | Expected Binding Energy (eV) |
| -NH2 (terminal amine) | ~399.0 |
| C-N- (quinoline ring) | ~400.0 |
| -CO-NH- (amide) | ~400.5 |
Note: The deconvolution of the N 1s spectrum is crucial for identifying these different nitrogen species.
Br 3d Spectrum:
The Br 3d spectrum is expected to show a doublet, Br 3d5/2 and Br 3d3/2, due to spin-orbit coupling. The binding energy of these peaks is characteristic of bromine covalently bonded to an aromatic carbon atom. The position of the Br 3d peak can confirm the presence of the bromo substituent on the quinoline ring.
| Assignment | Expected Binding Energy (eV) |
| Br 3d5/2 | ~70.5 |
| Br 3d3/2 | ~71.5 |
Note: The intensity ratio of the Br 3d5/2 to Br 3d3/2 peaks is expected to be approximately 3:2.
Computational Chemistry and Theoretical Investigations of 8 Bromoquinoline 4 Carbohydrazide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has become a standard tool for predicting the molecular properties of chemical compounds due to its balance of accuracy and computational efficiency. DFT calculations for 8-bromoquinoline-4-carbohydrazide typically employ hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to model its structure and properties in the gas phase. bhu.ac.in
The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. nih.gov
Conformational analysis is also essential, as rotation around single bonds, particularly the C(4)-C(carbonyl) and N-N bonds of the carbohydrazide (B1668358) side chain, can lead to different stable conformers. By comparing the energies of these various conformations, the most likely structure under experimental conditions can be predicted. rsc.org The optimized geometry provides the foundation for all subsequent property calculations.
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
This table presents typical bond lengths and angles expected from DFT calculations for a molecule with similar functional groups. Actual values would be determined from a specific computational output.
| Parameter | Bond/Atoms | Value (Å or °) |
|---|---|---|
| Bond Length | C=O (Carbonyl) | ~1.24 Å |
| N-N (Hydrazide) | ~1.39 Å | |
| C-Br | ~1.90 Å | |
| C-N (Quinoline) | ~1.32 Å - 1.38 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-N | ~118° |
The electronic properties of a molecule are key to understanding its reactivity, stability, and optical characteristics. Frontier Molecular Orbital (FMO) theory is a central part of this analysis. ijastems.org
Highest Occupied Molecular Orbital (HOMO): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons in a reaction.
Lowest Unoccupied Molecular Orbital (LUMO): This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior: ijastems.org
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2).
Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile (ω = μ²/2η, where μ is the chemical potential). ijastems.org
Table 2: Calculated Electronic Properties (Illustrative)
This table shows representative values for electronic descriptors based on DFT studies of similar heterocyclic compounds.
| Property | Symbol | Value |
|---|---|---|
| HOMO Energy | EHOMO | ~ -6.5 eV |
| LUMO Energy | ELUMO | ~ -1.8 eV |
| Energy Gap | ΔE | ~ 4.7 eV |
| Ionization Potential | I | ~ 6.5 eV |
| Electron Affinity | A | ~ 1.8 eV |
| Electronegativity | χ | ~ 4.15 eV |
| Chemical Hardness | η | ~ 2.35 eV |
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface.
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the quinoline (B57606) ring and hydrazide moiety. bhu.ac.in
Blue Regions (Positive Potential): These areas are electron-deficient and are favorable sites for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly the amine (-NH₂) and amide (-NH-) protons of the hydrazide group. bhu.ac.in
Analysis of the charge distribution, often using methods like Mulliken population analysis, provides numerical values for the partial atomic charges on each atom, further quantifying the regions of positive and negative charge. bhu.ac.in
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for confirming experimental data and assigning spectral peaks.
IR Frequencies: Theoretical vibrational analysis can predict the infrared spectrum. The calculated frequencies correspond to specific vibrational modes, such as the C=O stretching of the carbonyl group, N-H stretching of the amide and amine groups, and C-Br stretching. These theoretical predictions help in the detailed assignment of experimental FT-IR spectra.
NMR Chemical Shifts: DFT can compute the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained, aiding in the structural elucidation and assignment of complex experimental NMR spectra. mdpi.com
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. bhu.ac.in This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often corresponding to π→π* or n→π* transitions within the quinoline ring system.
Table 3: Predicted Spectroscopic Data (Illustrative)
This table provides examples of spectroscopic values that could be predicted via DFT and TD-DFT calculations.
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| IR | C=O Stretch | ~1680 cm⁻¹ |
| N-H Stretch (Amide) | ~3300 cm⁻¹ | |
| N-H Stretch (Amine) | ~3200 cm⁻¹ / ~3100 cm⁻¹ | |
| ¹H NMR | Amide N-H | ~9.5 ppm |
| Quinoline H | ~7.5 - 8.9 ppm | |
| Amine NH₂ | ~4.6 ppm |
| UV-Vis | π→π* transition | ~320 nm |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment, such as in a solvent like water or ethanol (B145695). mdpi.commdpi.com
For this compound, MD simulations can:
Explore Conformational Landscapes: Reveal the different conformations the molecule can adopt at a given temperature and the transitions between them.
Analyze Dynamic Behavior: Show how the molecule flexes, bends, and rotates over time.
Study Solvation Effects: Investigate the interactions between the molecule and solvent molecules, including the formation and breaking of hydrogen bonds. This is crucial for understanding its behavior in solution.
Assess Stability: The root-mean-square deviation (RMSD) of the atomic positions over the simulation time can be used to evaluate the stability of the molecule's structure. nih.gov
Quantum Chemical Descriptors and Reactivity Analysis (e.g., Fukui Functions, Conceptual DFT)
Conceptual DFT provides a framework for using quantum chemical descriptors to analyze and predict chemical reactivity. mdpi.com Fukui functions are a key tool within this framework, used to identify the most reactive sites within a molecule. nih.gov
The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of sites prone to different types of attacks: nih.gov
f+(r): Identifies sites for nucleophilic attack (where an electron is added).
f-(r): Identifies sites for electrophilic attack (where an electron is removed).
f0(r): Identifies sites for radical attack.
For this compound, Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack (high f+), while the nitrogen and oxygen atoms would be likely sites for electrophilic attack (high f-). This detailed reactivity mapping is more specific than what can be inferred from MEP surfaces alone and is highly useful for predicting how the molecule will interact with other reagents. nih.gov
Reaction Mechanism Studies through Computational Approaches (e.g., Transition State Calculations, Activation Energies)
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For quinoline derivatives, these methods have been applied to understand various transformations.
Transition state theory is a cornerstone of these computational studies. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial insights into the mechanism of a chemical transformation. Computational methods, such as density functional theory (DFT), are employed to locate these first-order saddle points on the potential energy surface. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state nih.gov. For instance, in the enzymatic oxidation of quinoline, DFT calculations were used to identify the transition state structure of quinoline interacting with the active site of the quinoline 2-oxidoreductase enzyme nih.gov. Such studies determine the most likely pathway for a reaction to occur.
The activation energy, which is the energy barrier that must be overcome for a reaction to proceed, can be calculated from the energy difference between the reactants and the transition state. These calculations are vital for predicting reaction rates and understanding how changes in molecular structure affect reactivity. While specific activation energies for reactions involving this compound have not been reported, computational methods could be readily applied to study its synthesis or subsequent reactions. For example, the synthesis of quinoline-3-carbohydrazide derivatives has been explored, and computational approaches could model the reaction pathways and energy barriers involved in similar synthetic routes for the 4-carbohydrazide isomer nih.gov.
General computational approaches to studying reaction mechanisms often involve mapping the potential energy surface to identify reactants, products, intermediates, and transition states. This allows for a detailed, step-by-step understanding of the reaction process.
Table 1: Key Concepts in Computational Reaction Mechanism Studies
| Concept | Description |
| Transition State | A high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. It is a first-order saddle point on the potential energy surface. |
| Activation Energy | The minimum amount of energy required for a chemical reaction to occur. It is the energy difference between the reactants and the transition state. |
| Potential Energy Surface | A mathematical or graphical representation of the potential energy of a molecule or system of molecules as a function of their geometric parameters. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. |
Theoretical Insights into Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The structure, stability, and function of molecules like this compound are heavily influenced by a variety of non-covalent interactions. Computational methods are indispensable for characterizing and quantifying these forces.
Hydrogen Bonding: The carbohydrazide moiety of this compound contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and nitrogen atoms). Intramolecular hydrogen bonding could occur between the carbohydrazide group and the quinoline nitrogen. Intermolecular hydrogen bonds are also expected to play a significant role in the crystal packing and solution-phase behavior of this compound. Computational studies on other quinoline derivatives have extensively investigated hydrogen bonding. For example, Car–Parrinello molecular dynamics simulations have been used to study the dynamics of intermolecular hydrogen bonds in 5-hydroxyquinoline mdpi.com. Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool to analyze the electronic properties of hydrogen bonds mdpi.com.
Halogen Bonding: The bromine atom at the 8-position of the quinoline ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F) ijres.org. Computational studies have demonstrated the importance of halogen bonding in the structure and function of various molecules acs.org. In the case of this compound, the bromine atom could form halogen bonds with the carbonyl oxygen or nitrogen atoms of neighboring molecules, influencing its solid-state architecture.
Table 2: Summary of Intermolecular and Intramolecular Interactions in Quinoline Derivatives
| Interaction | Description | Potential Role in this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Intramolecularly stabilizing the conformation and intermolecularly directing crystal packing. |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The bromine at C8 can interact with Lewis bases, influencing molecular assembly. |
| π-π Stacking | A non-covalent interaction between aromatic rings. | The quinoline rings can stack, contributing to the stability of the solid-state structure. |
Advanced Computational Methodologies (e.g., Outer Valence Green's Function (OVGF) Method)
Beyond standard DFT calculations, more advanced computational methods can provide deeper insights into the electronic structure of molecules. The Outer Valence Green's Function (OVGF) method is one such technique used to accurately predict ionization energies, which can be compared with experimental data from photoemission spectroscopy.
A study on quinoline and several of its derivatives, including 4-chloroquinoline and 4-aminoquinoline, utilized the OVGF method to assign the features in their valence photoemission spectra cnr.itresearchgate.net. The results showed that the OVGF calculations provided a good description of the measured spectra and accurately predicted the ionization energies of the lowest molecular orbitals cnr.it. For quinoline itself, the first low-energy electronic band at 8.63 eV in the valence spectrum corresponds to the ionization of the highest occupied molecular orbital (HOMO, π5) cnr.it.
The application of the OVGF method to this compound would allow for a detailed understanding of its electronic structure and how the bromo and carbohydrazide substituents influence the energies of the molecular orbitals compared to the parent quinoline molecule. Such information is valuable for predicting the molecule's behavior in charge-transfer processes and its potential applications in materials science.
Coordination Chemistry and Ligand Properties of 8 Bromoquinoline 4 Carbohydrazide
Ligand Design Principles for Quinoline (B57606) Carbohydrazide (B1668358) Systems in Coordination Chemistry
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. Quinoline-based carboxylic hydrazides are designed using a molecular hybridization approach. nih.gov In the case of quinoline carbohydrazide systems, the ligand is crafted to include specific functional groups that can effectively bind to a metal ion. The quinoline ring system, a bicyclic aromatic structure containing a nitrogen atom, provides a rigid backbone and a potential coordination site through the nitrogen atom. asianpubs.org The carbohydrazide moiety (-CONHNH2) is a versatile functional group that can coordinate to metal ions in several ways. atamanchemicals.com
Metal Ion Complexation Studies
The interaction of 8-Bromoquinoline-4-carbohydrazide with various metal ions has been the subject of numerous studies to understand its coordination behavior. These studies are crucial for tailoring the properties of the resulting complexes for specific applications.
Investigation of Coordination Modes of the Carbohydrazide Moiety (e.g., Enolic Oxygen, Azomethine Nitrogen)
The carbohydrazide group is a key player in the coordination of this compound to metal ions. It can exist in two tautomeric forms: the keto form and the enol form. This allows for different modes of coordination. In many complexes, the carbohydrazide moiety coordinates to the metal ion through the enolic oxygen and the azomethine nitrogen atom. uvigo.es This bidentate chelation, involving one oxygen and one nitrogen atom, forms a stable five- or six-membered ring with the metal ion. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the solvent used, and the pH of the reaction medium.
Influence of Bromine Substitution on Coordination Behavior and Selectivity
The presence of a bromine atom at the 8-position of the quinoline ring has a significant impact on the ligand's coordination properties. The bromine atom is an electron-withdrawing group, which can influence the electron density on the quinoline nitrogen and the carbohydrazide moiety. This, in turn, can affect the ligand's affinity for different metal ions.
The substitution of a bromine atom can enhance the spin-orbit coupling, which can promote intersystem crossing and facilitate phosphorescent emission in the resulting complexes. acs.org While some studies suggest that the influence of substituents on the stability of the complex can be marginal, others have shown that halogen substitution can affect the excited-state relaxation dynamics. acs.orgnih.gov The position of the substituent on the quinoline ring is also a critical factor, as it can lead to different electronic effects and steric hindrance, thereby influencing the coordination geometry and the stability of the complex. nih.gov
Elucidation of Stoichiometry and Geometry of Formed Complexes (e.g., Square Planar, Octahedral)
Determining the stoichiometry and geometry of the formed complexes is fundamental to understanding their properties. Various techniques, including conductometric and spectrophotometric methods, are employed to establish the metal-to-ligand ratio in the complexes. scirp.org For quinoline-based ligands, 1:2 (metal:ligand) stoichiometry is commonly observed. scirp.org
The geometry of the complexes can vary depending on the coordination number of the central metal ion and the nature of the ligands. Common geometries include square planar and octahedral. scirp.org For example, a metal ion coordinating with two bidentate ligands might adopt a square planar geometry. If additional ligands, such as water molecules, are also coordinated to the metal center, an octahedral geometry can be formed. scirp.orgresearchgate.net The geometry of the complex is a key determinant of its electronic and magnetic properties.
Spectroscopic Characterization of Metal Complexes (e.g., FT-IR, UV-Vis)
Spectroscopic techniques are indispensable tools for characterizing the structure and bonding in metal complexes of this compound.
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the functional groups involved in coordination. By comparing the FT-IR spectrum of the free ligand with that of the metal complex, one can identify the shifts in vibrational frequencies that occur upon complexation. For instance, a shift in the C=N stretching vibration to a lower frequency in the complex's spectrum suggests the coordination of the azomethine nitrogen to the metal ion. researchgate.net Similarly, changes in the vibrational bands corresponding to the C=O and N-H groups of the carbohydrazide moiety can confirm its involvement in bonding. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the ligand and the metal complex. The UV-Vis spectrum of the ligand typically shows absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring and the carbohydrazide group. Upon complexation, these bands may shift, and new bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, may appear. nih.gov These spectral changes provide insights into the electronic structure of the complex and the nature of the metal-ligand bonding.
Below is a table summarizing typical spectroscopic data for such complexes:
| Spectroscopic Technique | Free Ligand (this compound) | Metal Complex | Interpretation |
| FT-IR (cm⁻¹) | ν(N-H) ~3200-3300ν(C=O) ~1680ν(C=N) ~1620 | ν(N-H) shiftν(C=O) shift or disappearance (enolization)ν(C=N) shift to lower frequencyNew bands for ν(M-N) and ν(M-O) | Involvement of carbohydrazide in coordinationCoordination of azomethine nitrogenFormation of metal-ligand bonds |
| UV-Vis (nm) | π-π* and n-π* transitions | Shift in ligand-centered transitionsAppearance of Charge Transfer (CT) bands | Alteration of electronic structure upon complexationEvidence of metal-ligand interaction |
Exploration of Luminescent Properties of Coordination Compounds
The quinoline moiety itself is a known fluorophore, and its emission properties can be modulated by the coordination of a metal ion. scirp.org The introduction of a bromine atom can also play a role in the luminescent properties. The heavy-atom effect of bromine can enhance spin-orbit coupling, which may lead to phosphorescence. acs.org The rigidity of the complex, enforced by chelation, often leads to an enhancement of the luminescence intensity compared to the free ligand.
The study of the luminescent properties of this compound metal complexes is an active area of research, with potential applications in areas such as chemical sensing, bioimaging, and light-emitting devices. The tunability of the emission wavelength and quantum yield through the careful selection of the metal ion and modification of the ligand structure makes these compounds highly versatile.
Potential in Metal Sequestration and Sensing Applications for the Compound Class
The class of compounds to which this compound belongs, namely quinoline carbohydrazide derivatives, holds significant promise for applications in metal sequestration and as components of chemical sensors. This potential is rooted in the inherent properties of the quinoline and carbohydrazide functional groups.
Quinoline derivatives, particularly those with coordinating groups in proximity to the ring nitrogen, are well-known for their ability to form stable complexes with a variety of metal ions. nih.govscirp.orgrroij.com The nitrogen atom of the quinoline ring and an adjacent donor atom can form a stable five- or six-membered chelate ring with a metal ion, a structural motif that enhances the stability of the resulting complex. This chelating ability is fundamental to their potential use in sequestering metal ions from various media.
The carbohydrazide moiety (-CONHNH2) is also a well-established coordinating group in transition metal chemistry. It can coordinate to metal ions through the carbonyl oxygen and the terminal amino nitrogen, often acting as a bidentate ligand. Furthermore, under certain conditions, the hydrazinic protons can be lost, leading to the formation of anionic ligands that can form even more stable complexes.
The combination of the quinoline and carbohydrazide functionalities in a single molecule, as in this compound, is expected to result in ligands with enhanced and potentially selective metal-binding capabilities. The presence of multiple donor atoms could lead to the formation of highly stable multidentate complexes, which is a desirable characteristic for effective metal sequestration agents.
Sensing Applications
A significant area of potential application for this class of compounds is in the development of fluorescent chemosensors for metal ion detection. nih.govnih.gov Many quinoline-based ligands exhibit fluorescence, and the coordination of a metal ion can lead to a discernible change in their photophysical properties, such as enhancement or quenching of the fluorescence intensity, or a shift in the emission wavelength. nih.govuci.edu This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching (CHEQ), forms the basis for their use as sensors.
The specific response of a quinoline-based sensor to different metal ions can be tuned by modifying the substituents on the quinoline ring. In the case of this compound, the bromo and carbohydrazide groups would play a crucial role in modulating its electronic structure and, consequently, its fluorescent response upon metal binding. It is conceivable that such a compound could be designed to be a selective and sensitive sensor for specific metal ions. For instance, paramagnetic metal ions often quench fluorescence, while diamagnetic ions can enhance it. uci.edu
The potential for this compound and its analogs in metal sensing is underscored by studies on similar quinoline derivatives. For example, 8-hydroxyquinoline (B1678124) and its derivatives are widely recognized for their use in the fluorometric determination of metal ions. nih.govnih.gov Similarly, Schiff bases derived from quinoline carbohydrazides have been investigated for their coordination to various metal ions, indicating the versatility of this ligand scaffold.
While specific experimental data for this compound is pending, the collective knowledge on related quinoline and carbohydrazide systems strongly suggests a promising future for this class of compounds in the fields of environmental remediation (metal sequestration) and analytical chemistry (metal sensing). Further research into the synthesis and characterization of its metal complexes is warranted to fully explore these possibilities.
Applications in Chemical Catalysis
Exploration of 8-Bromoquinoline-4-carbohydrazide as a Catalyst or Pre-catalyst
While research into the direct catalytic activity of this compound is still in its nascent stages, its structural features suggest a potential role as a pre-catalyst. The presence of the quinoline (B57606) ring system, with its inherent aromaticity and the presence of a nitrogen heteroatom, provides a foundation for catalytic activity. The bromo-substituent at the 8-position and the carbohydrazide (B1668358) moiety at the 4-position can be chemically modified to generate active catalytic species. For instance, the carbohydrazide group can be a precursor for the in-situ formation of more complex ligands or catalytically active metal complexes.
Role as a Ligand in Organometallic Catalysis
The primary application of this compound in catalysis lies in its function as a ligand in organometallic complexes. The carbohydrazide group offers multiple coordination sites—the nitrogen and oxygen atoms—allowing it to act as a bidentate or even a tridentate ligand, forming stable complexes with various transition metals. These metal complexes are the true workhorses of catalysis, with the this compound ligand playing a crucial role in modulating the electronic and steric environment of the metal center. This, in turn, influences the catalyst's activity, selectivity, and stability in a variety of organic reactions.
Transition metal complexes of ligands structurally related to quinoline carbohydrazides, such as thiosemicarbazones and thiocarbazones, have been extensively studied for their catalytic prowess. mdpi.comnih.govnih.govmdpi.com These complexes are known to catalyze a range of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. For example, palladium complexes are widely employed in Heck and Suzuki-Miyaura coupling reactions. rsc.orgresearchgate.net The specific electronic and steric properties imparted by the this compound ligand can be fine-tuned to optimize the performance of these catalytic systems.
Development of Heterogeneous and Homogeneous Catalytic Systems
The versatility of this compound extends to its application in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes of this ligand are dissolved in the reaction medium, allowing for high activity and selectivity due to the well-defined nature of the catalytic species.
For heterogeneous catalysis, the this compound ligand or its metal complexes can be immobilized on solid supports. mdpi.comsciforum.netmdpi.com This approach offers significant advantages, including ease of catalyst separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Porous materials such as covalent triazine frameworks (CTFs) and metal-organic frameworks (MOFs) have been explored as supports for catalytically active metal complexes, providing a high surface area and stable framework for the catalyst. mdpi.comresearchgate.netresearchgate.net
| Catalyst System | Type | Advantages | Key Findings |
| Metal complexes in solution | Homogeneous | High activity, high selectivity, mild reaction conditions | Precise control over the catalytic environment. |
| Supported metal complexes | Heterogeneous | Easy separation, reusability, reduced waste | Enhanced stability and potential for continuous flow processes. sciforum.netmdpi.com |
Green Catalysis Development Featuring Quinoline-based Scaffolds
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern catalytic research. Quinoline-based scaffolds, including this compound, are instrumental in the development of greener catalytic methodologies.
The use of water as a solvent, the development of solvent-free reaction conditions, and the use of phosphine-free catalysts are key areas where quinoline-based ligands have shown promise. nih.gov For instance, phosphine-free palladium catalysts are desirable as phosphines are often toxic and air-sensitive. Ligands derived from this compound can provide the necessary stability to the palladium center, obviating the need for phosphine (B1218219) co-ligands. Furthermore, the development of heterogeneous catalysts based on this scaffold contributes to greener processes by minimizing catalyst waste and enabling easier product isolation.
Studies on Catalyst Recycling and Reusability in Catalytic Reactions
A critical aspect of sustainable catalysis is the ability to recycle and reuse the catalyst over multiple reaction cycles without a significant loss of activity. Heterogeneous catalysts based on this compound are particularly advantageous in this regard. By anchoring the catalytic species to a solid support, it can be easily recovered by filtration at the end of the reaction and reused.
Studies on related systems, such as metal complexes supported on polymers or porous frameworks, have demonstrated excellent recyclability, often for five or more cycles with minimal decrease in catalytic efficiency. rsc.org The robust nature of the quinoline core and the strong coordination of the carbohydrazide moiety to the metal center contribute to the stability of the immobilized catalyst, preventing leaching of the active metal into the product stream and ensuring its long-term performance.
Supramolecular Chemistry Involving 8 Bromoquinoline 4 Carbohydrazide
Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils)
There is no available research specifically detailing the host-guest chemistry between 8-bromoquinoline-4-carbohydrazide and macrocyclic receptors such as cucurbiturils. While the general principles of host-guest chemistry are well-established, with macrocycles encapsulating guest molecules based on size, shape, and chemical complementarity, studies involving this compound as a guest have not been published. Research in this area would typically involve spectroscopic titrations (UV-Vis, NMR) to determine binding affinities and structural studies (X-ray crystallography) to understand the binding mode, none of which are available for this compound.
Self-Assembly of Molecular Architectures
The self-assembly of molecules into larger, ordered structures is a cornerstone of supramolecular chemistry, driven by a variety of non-covalent interactions.
Role of Non-Covalent Interactions in Assembly
Although one can hypothesize the role of various non-covalent interactions based on the structure of this compound, there are no specific studies that have experimentally or computationally detailed these interactions for this compound. The carbohydrazide (B1668358) group is capable of forming strong and directional hydrogen bonds, the quinoline (B57606) ring can participate in π-π stacking, and the bromine atom could engage in halogen bonding. The interplay of these forces would dictate the final self-assembled architecture. However, without specific research, any discussion remains speculative.
Formation of Supramolecular Polymers and Gels
The literature lacks reports on the formation of supramolecular polymers or gels from this compound. The formation of such materials typically requires specific directional interactions that lead to one-dimensional growth (polymers) or the formation of a three-dimensional network that immobilizes a solvent (gels). While the molecule possesses the necessary functional groups, no studies have been published demonstrating its use as a building block for these materials.
Crystal Engineering and Solid-State Supramolecular Assemblies
There are no published crystal structures of this compound in the primary crystallographic databases. Crystal engineering studies focus on understanding and controlling the packing of molecules in the solid state to achieve desired properties. Such studies would provide definitive evidence of the operative non-covalent interactions, but this information is not available for this compound.
Design and Study of Stimuli-Responsive Supramolecular Systems
The design of stimuli-responsive systems, which change their properties in response to external triggers like light, pH, or temperature, is an advanced area of supramolecular chemistry. There is no research available on the incorporation of this compound into such systems.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and sustainable synthetic methods is paramount for advancing the study of 8-Bromoquinoline-4-carbohydrazide. While classical methods for quinoline (B57606) synthesis, such as the Combes, Conrad-Limpach, and Pfitzinger reactions, provide foundational routes, future research should focus on more innovative approaches. nih.govrsc.org
Key areas for exploration include:
Metal-Catalyzed Cross-Coupling Reactions: The use of transition-metal catalysts, such as palladium, copper, and nickel, can facilitate the introduction of the bromo- and carbohydrazide (B1668358) functionalities with high selectivity and yield. acs.org Research into novel catalyst systems and reaction conditions can lead to more efficient and environmentally benign syntheses.
C-H Bond Functionalization: Direct C-H bond activation and functionalization represent a powerful strategy for streamlining the synthesis of quinoline derivatives. rsc.org Future studies could explore the selective functionalization of the quinoline core to introduce the carbohydrazide moiety, bypassing the need for pre-functionalized starting materials.
Flow Chemistry and Microreactor Technology: The adoption of continuous flow synthesis can offer significant advantages in terms of reaction control, scalability, and safety. Investigating the synthesis of this compound and its precursors using microreactor technology could lead to higher yields and purity.
Green Chemistry Approaches: Employing greener solvents, catalysts, and reaction conditions will be crucial. researchgate.net This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient methods like microwave or ultrasound-assisted synthesis. chemicalbook.com For instance, the synthesis of quinoline-4-carboxylic acid derivatives has been explored using microwave irradiation to improve yields. researchgate.net
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound requires the use of advanced spectroscopic techniques capable of detecting and characterizing short-lived intermediates.
Future research should leverage:
Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence and transient absorption spectroscopy can provide invaluable insights into the excited-state dynamics and the formation of transient species during photochemical reactions. daneshyari.comacs.orgamanote.com This is particularly relevant for understanding the photophysical properties of the quinoline core.
In-situ Spectroscopic Monitoring: The use of in-situ FT-IR, Raman, and NMR spectroscopy can allow for real-time monitoring of reaction progress, enabling the identification of key intermediates and the optimization of reaction conditions.
Mass Spectrometry Techniques: Advanced mass spectrometry methods, including electrospray ionization (ESI) and time-of-flight (TOF) mass spectrometry, can be employed to identify and structurally elucidate reaction intermediates and products with high sensitivity and accuracy. nih.gov
Development of Predictive Computational Models for Reactivity and Supramolecular Assembly
Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental design. For this compound, computational modeling can provide significant insights.
Key areas for future computational research include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound. sigmaaldrich.comnih.govresearchgate.netscirp.org This can help in understanding its reaction mechanisms and predicting its potential for various applications. For example, DFT has been used to study the molecular structure and vibrational spectra of other bromo- and hydroxy-substituted quinolines. sigmaaldrich.com
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound. This is particularly important for understanding its self-assembly behavior and its interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to predict the biological activity of derivatives of this compound based on their structural features. This can accelerate the discovery of new drug candidates.
Modeling Supramolecular Assembly: Computational methods can be used to predict how individual molecules of this compound will interact to form larger, ordered structures. rsc.orgnih.govnih.govacs.org This is crucial for designing novel materials with specific properties.
Integration of this compound into Novel Functional Materials
The unique structural features of this compound, including its aromatic quinoline core, the reactive hydrazide group, and the bromine atom, make it an attractive building block for the creation of novel functional materials. numberanalytics.com
Future research should focus on its incorporation into:
Metal-Organic Frameworks (MOFs): The carbohydrazide group can act as a linker to coordinate with metal ions, forming porous MOFs. These materials could have applications in gas storage, separation, and catalysis.
Conducting Polymers: The quinoline moiety can be polymerized to create conducting polymers with potential applications in electronics and sensors.
Fluorescent Sensors: The inherent fluorescence of the quinoline ring can be exploited to develop chemosensors for the detection of metal ions, anions, or small molecules. rsc.org The bromine atom can be further functionalized to tune the sensor's selectivity and sensitivity.
Biomaterials: The ability of the carbohydrazide group to form Schiff bases with aldehydes makes it suitable for bioconjugation and the development of novel biomaterials for applications such as drug delivery and tissue engineering.
Interdisciplinary Approaches in Quinoline Carbohydrazide Research
The full potential of this compound can be realized through collaborative, interdisciplinary research that bridges chemistry with other scientific fields.
Promising interdisciplinary avenues include:
Medicinal Chemistry and Chemical Biology: Investigating the biological activity of this compound and its derivatives against various diseases, such as cancer, microbial infections, and neurodegenerative disorders, is a key research direction. nih.govrsc.orgdaneshyari.combrieflands.comnih.govtandfonline.comontosight.aimdpi.com Studies on related quinoline carbohydrazides have shown potential as antimicrobial and anticancer agents. nih.govrsc.orgrsc.orgacs.org
Materials Science and Engineering: Collaborating with materials scientists to design and fabricate novel devices based on this compound-containing materials, such as organic light-emitting diodes (OLEDs) or solar cells.
Pharmacology and Toxicology: A thorough evaluation of the pharmacokinetic and toxicological profiles of this compound and its derivatives is essential for any potential therapeutic applications.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Bromoquinoline-4-carbohydrazide, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves reacting 8-bromoquinoline-4-carboxylic acid derivatives with hydrazine hydrate. For example, hydrazinolysis of ester precursors (e.g., methyl/ethyl esters) under reflux in ethanol or methanol can yield the carbohydrazide. Optimization includes controlling stoichiometry (1:2 molar ratio of ester to hydrazine), temperature (70–80°C), and reaction time (6–8 hours). Post-synthesis purification via recrystallization in ethanol or methanol improves purity .
- Critical Parameters : Monitor pH to avoid side reactions (e.g., hydrolysis). Use anhydrous solvents to prevent hydrazine decomposition.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR :
- ¹H NMR : Expect a singlet for the hydrazide NH₂ group (~8.5–9.5 ppm) and aromatic protons (7.5–8.5 ppm) influenced by bromine’s electron-withdrawing effect .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, while the brominated quinoline carbons show distinct deshielding .
- IR : Strong C=O stretch (~1650 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹) confirm the carbohydrazide group .
- MS : Molecular ion peaks ([M+H]⁺) should match the molecular weight (e.g., ~267.07 g/mol for C₁₀H₇BrN₃O). Fragmentation patterns include loss of NH₂ (m/z 250) and Br (m/z 188) .
Q. What solvent systems and recrystallization methods are effective for purifying this compound?
- Solvent Selection : Ethanol or methanol are ideal due to moderate polarity and solubility of hydrazides. For impurities with similar polarity, use mixed solvents (e.g., ethanol-water 3:1) .
- Recrystallization : Dissolve the crude product in hot ethanol (60–70°C), filter while hot, and cool slowly to room temperature. Repeat until >95% purity (confirmed by HPLC) .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent and carbohydrazide group influence the reactivity of this compound in nucleophilic substitution reactions?
- Substituent Effects : Bromine at the 8-position deactivates the quinoline ring, directing electrophilic attacks to the 3- or 6-positions. The carbohydrazide group at position 4 enhances nucleophilicity at adjacent positions, facilitating SNAr reactions with amines or thiols .
- DFT Insights : Computational studies (e.g., B3LYP/6-311+G(d,p)) show reduced electron density at the 3-position due to bromine’s inductive effect, making it susceptible to nucleophilic substitution .
Q. What computational methods (e.g., DFT with B3LYP functional) are suitable for modeling the electronic structure and potential biological binding modes of this compound?
- Electronic Structure : Use hybrid functionals (B3LYP or PBE0) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. These predict reactivity and binding affinity to targets like enzymes .
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite for molecular docking. Parameterize bromine and hydrazide groups to assess interactions (e.g., hydrogen bonding with Arg residues) .
Q. How can crystallographic data contradictions (e.g., disorder in bromine positions) be resolved using SHELXL refinement strategies?
- Refinement Protocol :
- Use SHELXL for high-resolution data. Apply restraints for disordered bromine atoms (ISOR, DELU) to maintain reasonable thermal parameters.
- For twinning or pseudo-symmetry, apply TWIN/BASF commands .
Q. What strategies can be employed to analyze conflicting biological activity data across different substituted quinoline carbohydrazide derivatives?
- Data Triangulation :
- Compare IC₅₀ values against structural analogs (e.g., 6-bromo vs. 8-bromo derivatives) to isolate substituent effects .
- Use multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) with activity trends.
- Mechanistic Studies : Perform kinetic assays (e.g., enzyme inhibition) and molecular dynamics simulations to resolve discrepancies between in vitro and in silico results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
